An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde (CAS 400745-03-1)
An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde (CAS 400745-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(5-Methyl-2-furyl)benzaldehyde is a bi-aromatic aldehyde with significant potential as a building block in organic synthesis, particularly in the fields of fragrance, fine chemicals, and pharmaceuticals.[1] Its structure, featuring a substituted furan ring linked to a benzaldehyde moiety, offers a versatile scaffold for the development of novel compounds with diverse biological activities. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of this compound in drug discovery and development.
Physicochemical Properties
3-(5-Methyl-2-furyl)benzaldehyde is a light yellow solid at room temperature.[1] Key physicochemical data are summarized in the table below. It is advisable to store this compound at 0-8°C to maintain its stability.[1]
| Property | Value | Source |
| CAS Number | 400745-03-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Boiling Point (Predicted) | 302.6 ± 30.0 °C | |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | |
| SMILES | Cc1ccc(o1)-c2cccc(C=O)c2 | [2] |
| InChI | 1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 | [2] |
| InChI Key | GYXOZCFCYNADKN-UHFFFAOYSA-N |
Synthesis and Purification
Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This proposed protocol is based on established methods for Suzuki-Miyaura couplings involving aryl halides and heterocyclic boronic acids.
Reactants:
-
3-Bromobenzaldehyde
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5-Methyl-2-furylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1 equivalent), 5-methyl-2-furylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde.
Purification
Furan-based aldehydes can be susceptible to polymerization and discoloration, especially in the presence of acid and at elevated temperatures.[6] Therefore, careful purification is crucial.
-
Neutralization: Before distillation, it is advisable to wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[6]
-
Distillation: Vacuum distillation is the recommended method for purifying 3-(5-Methyl-2-furyl)benzaldehyde to minimize thermal degradation.[6] Maintaining a low distillation temperature is key to obtaining a pure product with good color.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can be employed.
Spectroscopic Data (Predicted)
While experimental spectra for 3-(5-Methyl-2-furyl)benzaldehyde are not available in the searched literature, its key spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.[7][8][9][10][11][12]
¹H NMR Spectroscopy
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Aldehydic Proton: A singlet in the region of 9.8-10.1 ppm.
-
Aromatic Protons (Benzene Ring): A complex multiplet pattern between 7.2 and 8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.
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Furan Protons: Two doublets in the region of 6.0-7.5 ppm, characteristic of the protons on the 2,5-disubstituted furan ring.
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Methyl Protons: A singlet at approximately 2.2-2.5 ppm.
¹³C NMR Spectroscopy
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Aldehydic Carbonyl: A signal in the range of 190-195 ppm.
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Aromatic and Furan Carbons: Multiple signals in the aromatic region of 110-160 ppm.
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Methyl Carbon: A signal in the aliphatic region, around 13-15 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Aldehyde): A strong, characteristic absorption band around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-O-C Stretch (Furan): An absorption band in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak at m/z = 186, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the formyl group (-CHO, m/z = 29) and potentially cleavage of the bond between the two aromatic rings.
Applications in Drug Discovery and Development
3-(5-Methyl-2-furyl)benzaldehyde serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] The furan moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[13][14]
Potential as a Scaffold for Biologically Active Molecules
The structure of 3-(5-Methyl-2-furyl)benzaldehyde can be readily modified, particularly at the aldehyde functional group, to generate a variety of derivatives. For instance, condensation reactions with hydrazines or amines can lead to the formation of hydrazones and imines, respectively, which are common structural motifs in many therapeutic agents.
Caption: Potential derivatization pathways of 3-(5-Methyl-2-furyl)benzaldehyde and associated biological activities.
Role in the Synthesis of Heterocyclic Compounds
The aldehyde group can participate in various cyclization reactions to form new heterocyclic rings, further expanding the chemical space for drug discovery. For example, it could be a precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their diverse pharmacological properties, including anticancer and antimicrobial activities.[15]
Conclusion
3-(5-Methyl-2-furyl)benzaldehyde is a readily accessible synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical and other chemical industries. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the well-established chemistry of its functional groups provide a solid foundation for its application in organic synthesis. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(5-Methyl-2-furyl)benzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 10. Benzaldehyde [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furfural [webbook.nist.gov]
- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. ijabbr.com [ijabbr.com]
- 15. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 2-bromo-5-methylfuran.
